molecular formula C14H12O2S B2375002 2-(3-Methoxyphenylthio)benzaldehyde CAS No. 127905-37-7

2-(3-Methoxyphenylthio)benzaldehyde

Cat. No. B2375002
CAS RN: 127905-37-7
M. Wt: 244.31
InChI Key: SOOXPJFTYXYFPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenylthio)benzaldehyde” is represented by the formula C14H12O2S. More detailed structural information, such as 2D or 3D molecular structures, was not found in the search results.

Scientific Research Applications

Chemical Structure Analysis and Spectroscopy

C-H...O Bonded Dimers in 2-Methoxy-Benzaldehyde The crystal structure of 2-methoxy-benzaldehyde revealed intra- and intermolecular C–H...O short contacts, the strongest forming a dimer linked by C@O and C(3)–H groups of adjacent molecules. In liquid state, a dimerization equilibrium was inferred from a split in the carbonyl stretching mode. B3LYP/6-31G* ab initio calculations evaluated the structure of C–H...O interactions. A blue shift in the C–H stretching mode was experimentally identified in both solid and liquid phases, linked to these interactions (Ribeiro-Claro et al., 2002).

Applications in Green Chemistry and Organic Synthesis

Ionic Liquids in Green Chemistry An undergraduate project highlighted the use of ionic liquid dimethylimidazolium methylsulfate as a recyclable catalyst/reaction medium for Knoevenagel condensation and the preparation of 3-(methoxycarbonyl)coumarin. This showcased the application of ionic liquids in fostering green chemistry principles and innovative chemical research methodologies (Verdía et al., 2017).

Synthesis of 2-(alkylamino)-1-arylethanols Benzaldehydes reacted with nonstabilized azomethine ylides to yield 5-aryloxazolidines as intermediates. These intermediates were transformed into 2-(alkylamino)-1-arylethanols, showcasing the versatility of benzaldehydes in organic synthesis (Moshkin & Sosnovskikh, 2013).

Polymer Synthesis and Characterization

Synthesis of Bis-aldehyde Monomers and Conductive Polyazomethines Bis-aldehyde monomers like 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde were synthesized and polymerized to yield poly(azomethine)s. These polymers exhibited high electrical conductivity, showcasing the potential of these materials in electronic applications (Hafeez et al., 2019).

Safety and Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is combustible, harmful if inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing in the mist or vapors, to use it only outdoors or in a well-ventilated area, and to avoid releasing it into the environment .

properties

IUPAC Name

2-(3-methoxyphenyl)sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOXPJFTYXYFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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